molecular formula C17H15NO5 B2886835 3-[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoic acid CAS No. 923854-18-6

3-[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoic acid

Cat. No. B2886835
CAS RN: 923854-18-6
M. Wt: 313.309
InChI Key: VLBSXTHFBRVWJR-UHFFFAOYSA-N
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Description

The compound “3-[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoic acid” is a complex organic molecule. It contains a benzodioxin group, which is a type of heterocyclic compound . The molecule also contains an amino group and a carboxylic acid group.


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzodioxin group consists of a benzene ring fused to a dioxin ring . The amino group (-NH2) and the carboxylic acid group (-COOH) are attached to the benzene ring.

Scientific Research Applications

Chemical Structure and Reactivity

Studies on similar compounds, such as hydroxybenzoic acids and their derivatives, highlight the significance of planar structures and the role of hydroxyl and carboxyl groups in forming hydrogen-bonded networks. These characteristics are crucial for understanding the reactivity and potential applications of complex benzoic acid derivatives in synthesizing new materials or as part of larger molecular structures (Zhao, Khan, & Fronczek, 2011).

Antioxidant Activity

Derivatives of benzoic acid, especially those with modifications on the benzene ring, have been studied for their antioxidant properties. The ability of these compounds to scavenge free radicals, chelate metals, and show reducing power suggests their potential use in pharmaceuticals and as protective agents against oxidative stress (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015).

Microbial Studies

Compounds with a benzoic acid core have been synthesized and tested for antibacterial and antifungal activities. The modifications on the benzene ring and the introduction of various functional groups can enhance these properties, indicating potential applications in developing new antimicrobial agents (Patel & Agravat, 2007).

Catalysis and Synthesis

The role of similar compounds in catalytic processes, such as palladium-catalyzed reactions, showcases the utility of benzoic acid derivatives in organic synthesis. These compounds can participate in complex reactions, leading to the formation of novel cyclic structures, which have implications in material science and pharmaceuticals (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).

Molluscicidal and Antibacterial Activities

Prenylated benzoic acid derivatives from natural sources have shown significant antimicrobial and molluscicidal activities. This highlights the potential of structurally related compounds in agricultural and pharmaceutical applications, where they could serve as bioactive agents (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-10-2-3-12(17(20)21)8-13(10)18-16(19)11-4-5-14-15(9-11)23-7-6-22-14/h2-5,8-9H,6-7H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBSXTHFBRVWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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